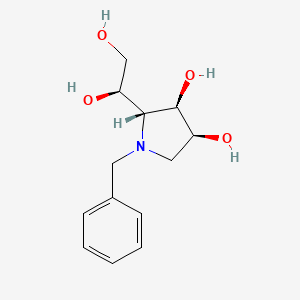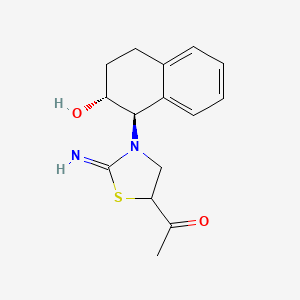
Benzenesulfonic acid, 5-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)phenyl)ethenyl)-, tetrasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 5-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)-2-(2-(2-sulfo-4-((4-((4-sulfophenyl)azoxy)phenyl)azoxy)phenyl)ethenyl)-, tetrasodium salt is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by multiple sulfonic acid groups and azoxy linkages, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the introduction of sulfonic acid groups and the formation of azoxy linkages. Common reagents used in these reactions include sulfonating agents such as sulfuric acid and oxidizing agents for the formation of azoxy groups. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale sulfonation and oxidation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The azoxy groups can be further oxidized to form nitro groups.
Reduction: The azoxy linkages can be reduced to form amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be used as probes or markers due to their distinct chemical properties.
Medicine
In medicine, the compound or its derivatives may be investigated for potential therapeutic applications, such as antimicrobial or anticancer agents.
Industry
In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonic acid groups can enhance solubility and facilitate binding to specific targets, while the azoxy linkages may participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents.
Azoxybenzene derivatives: Compounds with similar azoxy linkages but different aromatic groups.
Uniqueness
This compound is unique due to its combination of multiple sulfonic acid groups and azoxy linkages, which confer distinct chemical and physical properties. Its structure allows for a wide range of chemical modifications and applications.
Properties
CAS No. |
72854-05-8 |
|---|---|
Molecular Formula |
C38H24N8Na4O16S4 |
Molecular Weight |
1068.9 g/mol |
IUPAC Name |
tetrasodium;5-[oxido-[4-[oxido-(4-sulfonatophenyl)iminoazaniumyl]phenyl]iminoazaniumyl]-2-[(E)-2-[4-[oxido-[4-[oxido-(4-sulfonatophenyl)iminoazaniumyl]phenyl]iminoazaniumyl]-2-sulfonatophenyl]ethenyl]benzenesulfonate |
InChI |
InChI=1S/C38H28N8O16S4.4Na/c47-43(39-29-9-19-35(20-10-29)63(51,52)53)31-15-5-27(6-16-31)41-45(49)33-13-3-25(37(23-33)65(57,58)59)1-2-26-4-14-34(24-38(26)66(60,61)62)46(50)42-28-7-17-32(18-8-28)44(48)40-30-11-21-36(22-12-30)64(54,55)56;;;;/h1-24H,(H,51,52,53)(H,54,55,56)(H,57,58,59)(H,60,61,62);;;;/q;4*+1/p-4/b2-1+,43-39?,44-40?,45-41?,46-42?;;;; |
InChI Key |
IKXPAWFKJDUCAJ-XSNKSIDNSA-J |
Isomeric SMILES |
C1=CC(=CC=C1N=[N+](C2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=NC4=CC=C(C=C4)[N+](=NC5=CC=C(C=C5)S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[N+](=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=CC(=CC=C1N=[N+](C2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=NC4=CC=C(C=C4)[N+](=NC5=CC=C(C=C5)S(=O)(=O)[O-])[O-])[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[N+](=NC6=CC=C(C=C6)S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


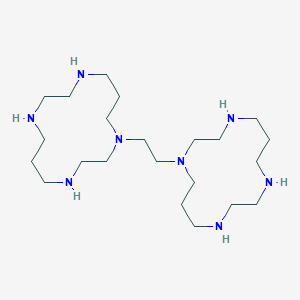

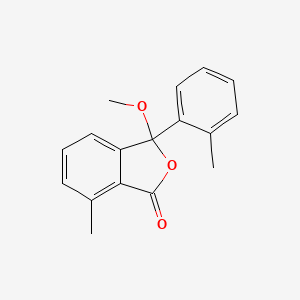
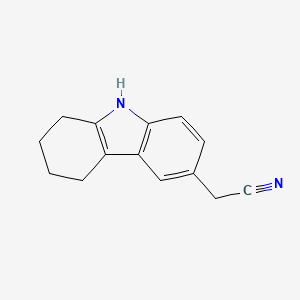
![N-Thieno[3,2-d][1,3]thiazol-2-ylbenzamide](/img/structure/B12794785.png)
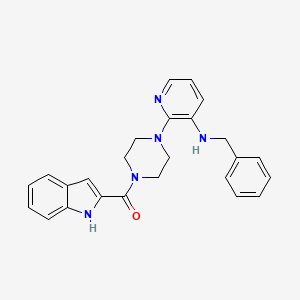
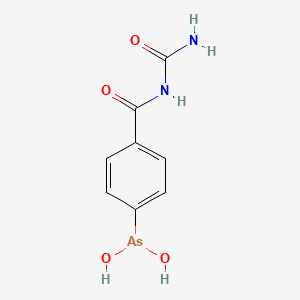
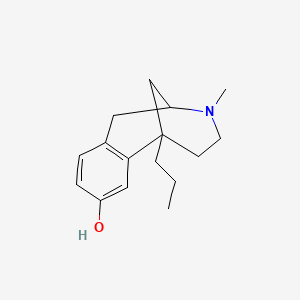
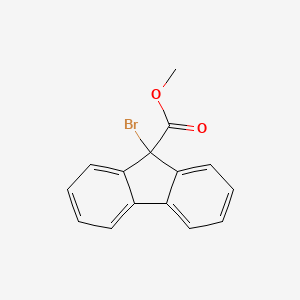
![N-[3-(4-nitrophenoxy)propyl]acetamide](/img/structure/B12794804.png)

